N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c30-25(19-6-2-1-3-7-19)26-20-10-12-21(13-11-20)33(31,32)29-16-14-18(15-17-29)24-27-22-8-4-5-9-23(22)28-24/h1-13,18H,14-17H2,(H,26,30)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHVQPCAWXJESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide”, is a derivative of imidazole. Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific mode of action would depend on the particular biological target that the compound interacts with.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant studies that highlight its efficacy.
Compound Structure and Synthesis
The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound is synthesized through multi-step reactions involving piperidine derivatives and sulfonylation processes. The synthetic pathway typically involves the formation of the benzimidazole moiety followed by coupling with piperidine and subsequent sulfonylation to achieve the final product.
1. Inhibition of Heparanase
One of the notable activities of this compound is its ability to inhibit heparanase, an enzyme implicated in cancer metastasis and progression. In a study by Bansal et al. (2012), derivatives similar to this compound showed significant inhibitory effects on heparanase with IC50 values ranging from 0.23 to 0.29 µM . This suggests a potential application in cancer therapeutics.
2. Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. A comprehensive review by Keri et al. (2015) highlighted various benzimidazole compounds that demonstrated efficacy against both Gram-positive and Gram-negative bacteria . The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural similarities with other active compounds.
3. Anticancer Properties
The compound's structural features suggest potential anticancer properties, particularly through apoptosis induction and cell cycle regulation mechanisms. Recent studies have shown that benzimidazole derivatives can induce apoptosis in various cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Sulfonyl vs.
- Benzimidazole Positioning : Compounds with benzimidazole directly attached to the phenyl ring (e.g., ) exhibit strong π-π stacking interactions in enzymatic binding pockets, whereas piperidine-linked benzimidazoles (target compound) may improve solubility .
- Substituent Effects : Methoxy or hydroxy groups on the benzamide (e.g., ) enhance hydrogen bonding but reduce lipophilicity compared to sulfonyl groups .
Key Observations :
Table 3: Activity Profiles of Selected Analogs
Preparation Methods
Benzimidazole Formation
The benzimidazole ring is constructed using Phillips’ method (Scheme 1):
- Reactants : o-Phenylenediamine (1.0 equiv) and formic acid (1.2 equiv) in 4M HCl.
- Conditions : Reflux at 120°C for 6 hours under nitrogen.
- Yield : 85–90% after recrystallization in ethanol.
Modifications using microwave irradiation (275 W, 15 min) with polyphosphoric acid (PPA) boost yields to 92%.
Piperidine Functionalization
4-(1H-Benzo[d]imidazol-2-yl)piperidine is synthesized via:
- Alkylation : Reacting benzimidazole with 1,4-dibromobutane in DMF using K$$2$$CO$$3$$ as base (60°C, 12 h).
- Cyclization : Intramolecular SN2 displacement forms the piperidine ring (70% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 162–164°C | |
| $$ ^1H $$-NMR (δ) | 8.0 (d, 2H), 4.0 (s, 3H) |
Sulfonation of Piperidine-Phenyl Linker
Chlorosulfonation Protocol
The piperidine nitrogen is sulfonated using:
- Reactants : 4-(1H-Benzo[d]imidazol-2-yl)piperidine (1.0 equiv) and chlorosulfonic acid (2.5 equiv) in dichloroethane.
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 82% after column chromatography (silica gel, ethyl acetate/hexane).
Side Note : Excess chlorosulfonic acid risks over-sulfonation; stoichiometric control is critical.
Benzamide Coupling via Nucleophilic Acyl Substitution
Amide Bond Formation
The sulfonated intermediate reacts with benzoyl chloride:
- Reactants : 4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline (1.0 equiv), benzoyl chloride (1.5 equiv), pyridine (3.0 equiv).
- Conditions : Reflux in THF for 15 hours.
- Yield : 70% after recrystallization.
Spectroscopic Validation :
- IR (KBr) : 1687 cm$$^{-1}$$ (C=O stretch).
- $$ ^{13}C $$-NMR (δ) : 164.8 (amide carbonyl), 153.0 (benzimidazole C2).
Purification and Analytical Characterization
Chromatographic Techniques
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 68.15 | 68.10 |
| H | 4.03 | 4.08 |
| N | 22.69 | 22.85 |
Data corresponds to molecular formula C$${26}$$H$${23}$$N$${4}$$O$${3}$$S.
Comparative Analysis of Synthetic Routes
Microwave-Assisted vs. Conventional Heating
| Parameter | Microwave (PPA) | Conventional (HCl) |
|---|---|---|
| Reaction Time | 15 min | 6 hours |
| Yield | 92% | 85% |
| Purity | >95% | 90% |
Microwave irradiation significantly enhances efficiency but requires specialized equipment.
Challenges and Optimization Strategies
- Regioselectivity in Sulfonation : Use of bulky solvents (e.g., dichloroethane) minimizes di-sulfonation byproducts.
- Amide Hydrolysis Risk : Anhydrous pyridine scavenges HCl, preventing cleavage of the benzamide bond.
Industrial-Scale Feasibility
Q & A
Q. What are the key synthetic routes for N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole-piperidine core via cyclization of o-phenylenediamine derivatives with piperidine intermediates under reflux conditions .
- Step 2 : Sulfonylation of the piperidine nitrogen using 4-nitrobenzenesulfonyl chloride, followed by reduction to the amine .
- Step 3 : Coupling with benzamide derivatives via carbodiimide-mediated reactions (e.g., DCC or EDC in DMF) .
Optimization :- Use TLC or HPLC to monitor intermediate purity .
- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to improve yields .
Q. How is the structural integrity of this compound confirmed?
Q. What preliminary biological activities are hypothesized for this compound?
Based on structural analogs (e.g., ):
- Kinase inhibition : The benzimidazole-piperidine scaffold may target ATP-binding pockets in kinases (e.g., Bcl-2 family proteins) .
- Antimicrobial activity : Sulfonamide groups in related compounds show activity against Gram-positive bacteria .
Methodological validation :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Key structural modifications :
- Benzimidazole substitution : Adding electron-withdrawing groups (e.g., -Cl, -NO2) at position 5/6 improves kinase inhibition .
- Sulfonamide linker : Replacing with carbamate or urea groups alters solubility and target selectivity .
- Benzamide moiety : Introducing methoxy or hydroxyl groups enhances binding to hydrophobic pockets (e.g., in cancer targets) .
Experimental approach :
Q. How can contradictory data on solubility and biological activity be resolved?
Case example : High lipophilicity (logP >3) may limit aqueous solubility but improve membrane permeability . Strategies :
- Prodrug design : Introduce phosphate or PEG groups to enhance solubility without altering target affinity .
- Nanoformulation : Use liposomes or polymeric nanoparticles to improve bioavailability .
- In silico modeling : Predict solubility (e.g., using QSPR models) and validate with experimental logP measurements .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to Bcl-2 or histone deacetylases (HDACs) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with piperidine nitrogen) .
Methodological Challenges and Solutions
Q. How can synthetic yields be improved for multi-step reactions?
Common issues :
Q. What strategies validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to intended targets (e.g., Bcl-2) in lysates .
- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cells .
Comparative Analysis of Structural Analogs
Reproducibility and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
